2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide
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Description
2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
The synthesis and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a close derivative, have shown potent and selective inhibition of VEGFR-2 kinase activity. This compound has demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting its potential in cancer research and therapy (Borzilleri et al., 2006).
Antimicrobial and Antitumor Activities
Research on zinc(II) complexes with pyridine thiazole derivatives, including compounds structurally similar to "2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide," has indicated promising antimicrobial and antitumor properties. These complexes have shown specificity for certain bacteria or cancer cell lines, potentially offering new avenues for the development of antimicrobial and anticancer agents (Zou Xun-Zhong et al., 2020).
Fungicidal Activity
Novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides, related to the core structure of interest, have been synthesized and evaluated for their fungicidal activity. These compounds displayed high inhibition rates against Pellicularia sasakii, indicating their potential use in agricultural fungicides (Li Wei, 2012).
Molecular Hybridization for Tuberculosis Treatment
Thiazole-aminopiperidine hybrid analogues, incorporating similar structural motifs, were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. Among these, specific compounds showed significant inhibition of bacterial growth, highlighting the potential for developing new antituberculosis treatments (Jeankumar et al., 2013).
Antimycobacterial Activity
Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids, related to the core chemical structure, have documented their activity against Mycobacterium tuberculosis. This research emphasizes the potential of these compounds in the treatment of tuberculosis, offering a basis for the development of novel antimycobacterial agents (Gezginci et al., 1998).
properties
IUPAC Name |
2-(pyridin-2-ylamino)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS/c12-11(13,14)6-16-9(19)7-5-20-10(17-7)18-8-3-1-2-4-15-8/h1-5H,6H2,(H,16,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQORWOJZNRQFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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